molecular formula C18H27N3O4S B2973160 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide CAS No. 896284-70-1

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide

Cat. No. B2973160
M. Wt: 381.49
InChI Key: XAPSHSFKSOQBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide, commonly known as DPOP, is a novel compound that has gained significant attention in the field of scientific research. DPOP is a small molecule that belongs to the class of oxalamide derivatives, which have been reported to exhibit various biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide' involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with pyrrolidine followed by reaction with propyl oxalyl chloride and then with N-methyl-2-(chloromethyl)pyrrolidine. The resulting product is then reacted with propylamine to yield the final compound.

Starting Materials
2,5-dimethylbenzenesulfonyl chloride, pyrrolidine, propyl oxalyl chloride, N-methyl-2-(chloromethyl)pyrrolidine, propylamine

Reaction
Step 1: Reaction of 2,5-dimethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine to yield N-(2,5-dimethylphenylsulfonyl)pyrrolidine., Step 2: Reaction of N-(2,5-dimethylphenylsulfonyl)pyrrolidine with propyl oxalyl chloride in the presence of a base such as triethylamine to yield N-(2,5-dimethylphenylsulfonyl)-N-propyl-2-oxoacetamide., Step 3: Reaction of N-(2,5-dimethylphenylsulfonyl)-N-propyl-2-oxoacetamide with N-methyl-2-(chloromethyl)pyrrolidine in the presence of a base such as triethylamine to yield N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyl-2-oxoacetamide., Step 4: Reaction of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyl-2-oxoacetamide with propylamine in the presence of a base such as triethylamine to yield the final compound, N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide.

Mechanism Of Action

The exact mechanism of action of DPOP is not fully understood. However, several studies have suggested that DPOP exerts its biological effects by modulating the activity of various enzymes and signaling pathways. DPOP has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and bicarbonate concentration in the body. Moreover, DPOP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain.

Biochemical And Physiological Effects

DPOP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Moreover, DPOP has been reported to modulate the activity of several signaling pathways, including the MAPK pathway, which is involved in cell proliferation and differentiation. DPOP has also been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Advantages And Limitations For Lab Experiments

DPOP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Moreover, DPOP has been shown to exhibit various biological activities, which make it an attractive compound for studying the mechanisms of action of enzymes and signaling pathways. However, DPOP also has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to dissolve in some experimental conditions. Moreover, DPOP has been reported to exhibit low stability in some experimental conditions, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of DPOP. One of the potential applications of DPOP is in the treatment of cancer. Several studies have reported that DPOP exhibits anti-tumor properties, and it has been suggested that it may be used as a potential chemotherapeutic agent. Moreover, DPOP has been reported to modulate the activity of the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation. Therefore, further studies are needed to investigate the potential of DPOP as a therapeutic agent for cancer. Another potential application of DPOP is in the treatment of neurological disorders. DPOP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. Therefore, it has been suggested that DPOP may be used as a potential drug for the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to investigate the potential of DPOP as a therapeutic agent for neurological disorders.

Scientific Research Applications

DPOP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. DPOP has been reported to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Moreover, DPOP has been reported to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-4-9-19-17(22)18(23)20-12-15-6-5-10-21(15)26(24,25)16-11-13(2)7-8-14(16)3/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPSHSFKSOQBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide

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